molecular formula C12H7NO3S B1271687 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid CAS No. 32277-89-7

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid

Cat. No.: B1271687
CAS No.: 32277-89-7
M. Wt: 245.26 g/mol
InChI Key: WMCXRJZXJIMEPS-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H7NO3S. It is a heterocyclic compound that contains both benzothiazole and furan rings.

Biochemical Analysis

Biochemical Properties

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions can lead to the modulation of biochemical pathways, affecting cellular processes and metabolic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have demonstrated antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, they can modulate oxidative stress responses and inflammatory pathways, further affecting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s structure allows it to interact with nucleophiles and form stable complexes, which can disrupt normal cellular functions and lead to therapeutic effects . These molecular interactions are crucial for understanding the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, benzothiazole derivatives have been shown to inhibit dihydrofolate reductase and enoyl acyl carrier protein reductase, affecting nucleotide synthesis and fatty acid metabolism . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that benzothiazole derivatives can be efficiently transported across cell membranes and distributed to various cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, benzothiazole derivatives have been found to localize in the nucleus, mitochondria, and endoplasmic reticulum, where they exert their effects on cellular processes . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid typically involves the reaction of 2-aminothiophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCXRJZXJIMEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366615
Record name 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32277-89-7
Record name 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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